molecular formula C20H20N2O3 B12403648 Benzyl DC-81

Benzyl DC-81

Cat. No.: B12403648
M. Wt: 336.4 g/mol
InChI Key: PXXBSLZVZRNTAD-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It has a molecular formula of C20H20N2O3 and a molecular weight of 336.38 g/mol . This compound is primarily used in scientific research for its potential therapeutic applications in cancer treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl DC-81 involves several steps, starting with the preparation of intermediate compounds. The specific synthetic routes and reaction conditions are not widely documented in public sources. it is known that the compound is synthesized through a series of organic reactions involving benzylation and cyclization processes .

Industrial Production Methods

Industrial production methods for this compound are not extensively detailed in available literature. Typically, such compounds are produced in controlled laboratory environments, ensuring high purity and consistency for research purposes .

Chemical Reactions Analysis

Types of Reactions

Benzyl DC-81 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Benzoic acids.

    Reduction: Reduced benzyl derivatives.

    Substitution: Benzyl halides.

Scientific Research Applications

Benzyl DC-81 is primarily used in scientific research for its anticancer properties. It exhibits antiproliferative activity against various cancer cell lines, including A375 and MCF-7 cells . This makes it a valuable compound for studying cancer biology and developing potential therapeutic agents. Additionally, this compound is used in drug discovery and development processes to explore its efficacy and safety profiles .

Mechanism of Action

The mechanism of action of Benzyl DC-81 involves its interaction with cellular targets that regulate cell proliferation. It is believed to interfere with DNA synthesis and repair mechanisms, leading to cell cycle arrest and apoptosis in cancer cells . The specific molecular targets and pathways involved in its action are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl DC-81 is unique due to its specific anticancer properties and its ability to inhibit the proliferation of certain cancer cell lines. Unlike Benzylpenicillin, which targets bacterial cell walls, this compound targets cancer cell proliferation mechanisms . Benzyl benzoate, on the other hand, is used for treating parasitic infections and does not exhibit anticancer properties .

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

(6aS)-2-methoxy-3-phenylmethoxy-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one

InChI

InChI=1S/C20H20N2O3/c1-24-18-10-16-17(21-12-15-8-5-9-22(15)20(16)23)11-19(18)25-13-14-6-3-2-4-7-14/h2-4,6-7,10-12,15H,5,8-9,13H2,1H3/t15-/m0/s1

InChI Key

PXXBSLZVZRNTAD-HNNXBMFYSA-N

Isomeric SMILES

COC1=C(C=C2C(=C1)C(=O)N3CCC[C@H]3C=N2)OCC4=CC=CC=C4

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N3CCCC3C=N2)OCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.